![molecular formula C5HBr2FO2S B6233161 4,5-dibromo-3-fluorothiophene-2-carboxylic acid CAS No. 1628447-64-2](/img/no-structure.png)
4,5-dibromo-3-fluorothiophene-2-carboxylic acid
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Overview
Description
4,5-dibromo-3-fluorothiophene-2-carboxylic acid is a complex chemical compound with the molecular formula C5HBr2FO2S and a molecular weight of 303.9 . It holds immense potential in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid involves several steps. One method involves the use of lithium hydroxide in tetrahydrofuran at 20℃ for 3 hours . Another method involves the use of 1,1’-carbonyldiimidazole in tetrahydrofuran at 20 - 50℃ for 1.5 hours, followed by the addition of sodium tetrahydroborate .Molecular Structure Analysis
The molecular structure of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid is characterized by the presence of bromine and fluorine atoms, which can influence its electron-withdrawing properties.Chemical Reactions Analysis
The presence of bromine atoms in 4,5-dibromo-3-fluorothiophene-2-carboxylic acid can influence its electron-withdrawing properties, potentially making it suitable for applications in organic solar cells or field-effect transistors.Physical And Chemical Properties Analysis
4,5-dibromo-3-fluorothiophene-2-carboxylic acid has a molecular weight of 303.93 and a molecular formula of C5HBr2FO2S . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.68, indicating its lipophilicity . Its water solubility is moderately soluble .Scientific Research Applications
- Organic Electronics Application: The presence of bromine atoms in 4,5-dibromo-3-fluorothiophene-2-carboxylic acid influences its electron-withdrawing properties. Researchers explore its potential for applications in organic solar cells and field-effect transistors.
- Medicinal Chemistry Potential: The combination of fluorine and bromine atoms in this compound serves as an interesting starting point for researchers investigating novel bioactive molecules.
- Material Science Investigation: Researchers can explore 4,5-dibromo-3-fluorothiophene-2-carboxylic acid for potential applications in polymer synthesis or the design of functional materials.
- Synthetic Chemistry Decarboxylation: The carboxylic acid group may undergo decarboxylation reactions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.
- Analytical Tools : Researchers can employ NMR, HPLC, LC-MS, and UPLC to study the compound’s structure and purity .
- Chemical Structure: It features a five-membered aromatic ring (thiophene) with bromine atoms at positions 4 and 5, a fluorine atom at position 3, and a carboxylic acid group at position 2.
- Availability and Use Availability: It is currently in stock for research purposes.
Characterization Techniques
Safety and Hazards
The safety information for 4,5-dibromo-3-fluorothiophene-2-carboxylic acid indicates that it has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Mode of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dibromo-3-fluorothiophene-2-carboxylic acid involves the bromination of 3-fluorothiophene-2-carboxylic acid followed by further bromination at the 4 and 5 positions. The resulting dibromo intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with copper iodide to introduce the fluorine atom at the 3 position. Finally, the carboxylic acid group is introduced through a standard carboxylation reaction.", "Starting Materials": [ "3-fluorothiophene-2-carboxylic acid", "Bromine", "Copper iodide", "Palladium catalyst", "Carbon dioxide" ], "Reaction": [ "Step 1: Bromination of 3-fluorothiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluorothiophene-2-carboxylic acid.", "Step 2: Further bromination of 4-bromo-3-fluorothiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4,5-dibromo-3-fluorothiophene-2-carboxylic acid.", "Step 3: Palladium-catalyzed cross-coupling reaction of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid with copper iodide and a fluorine source such as potassium fluoride to introduce the fluorine atom at the 3 position.", "Step 4: Carboxylation of the resulting intermediate using carbon dioxide in the presence of a base such as triethylamine to yield 4,5-dibromo-3-fluorothiophene-2-carboxylic acid." ] } | |
CAS RN |
1628447-64-2 |
Product Name |
4,5-dibromo-3-fluorothiophene-2-carboxylic acid |
Molecular Formula |
C5HBr2FO2S |
Molecular Weight |
303.9 |
Purity |
95 |
Origin of Product |
United States |
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